molecular formula C18H24N4O3S B1237144 2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide

2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide

Cat. No. B1237144
M. Wt: 376.5 g/mol
InChI Key: PSNSJNXUALLYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide is a member of quinazolines.

Scientific Research Applications

Antimicrobial Applications

  • Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were tested for antimicrobial and hemolytic activity. The study found these compounds to be active against selected microbial species (Gul et al., 2017).

Anticonvulsant Activity

  • Bunyatyan et al. (2020) investigated a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides for anticonvulsant effects, finding weak to moderate effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Anticancer Applications

  • Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides and tested them for anticancer activity, revealing considerable cytotoxicity and specific activity against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Pesticidal Activity

  • Misra and Gupta (1982) studied new 3H-quinazolin-4-one derivatives for their antibacterial, insecticidal, and anti-acetylcholinesterase activities, showing significant results (Misra & Gupta, 1982).

properties

Product Name

2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H24N4O3S/c1-2-3-6-22-17(24)14-11-13(21-7-9-25-10-8-21)4-5-15(14)20-18(22)26-12-16(19)23/h4-5,11H,2-3,6-10,12H2,1H3,(H2,19,23)

InChI Key

PSNSJNXUALLYFL-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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